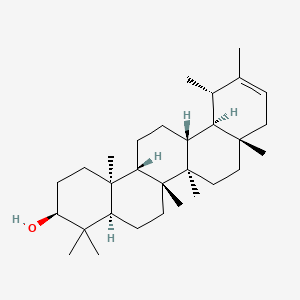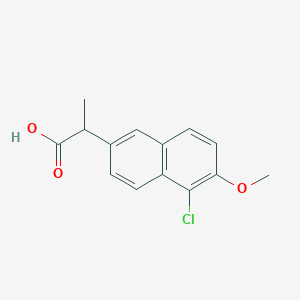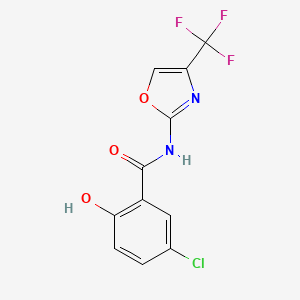
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide involves several steps. One common synthetic route includes the reaction of 2-hydroxy-5-chlorobenzamide with 5-trifluoromethyl-2-oxazole under specific reaction conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Although not intended for therapeutic use, it serves as a reference compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-chloro-N-(5-trifluoromethyl-2-oxazolyl)benzamide can be compared with similar compounds such as:
2-Hydroxy-5-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in its core structure, which is a pyridine ring instead of a benzamide.
2-Chloro-5-(trifluoromethyl)benzaldehyde: This compound shares the trifluoromethyl and chloro substituents but has an aldehyde functional group instead of an oxazole ring.
These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its specific chemical properties and applications.
Propriétés
Formule moléculaire |
C11H6ClF3N2O3 |
|---|---|
Poids moléculaire |
306.62 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]benzamide |
InChI |
InChI=1S/C11H6ClF3N2O3/c12-5-1-2-7(18)6(3-5)9(19)17-10-16-8(4-20-10)11(13,14)15/h1-4,18H,(H,16,17,19) |
Clé InChI |
DEMBXLSYEIEOCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC(=CO2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


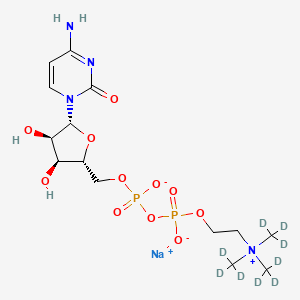

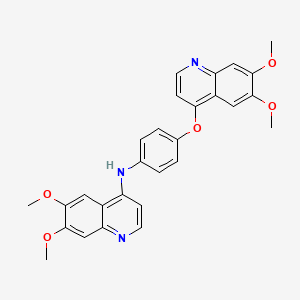

![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
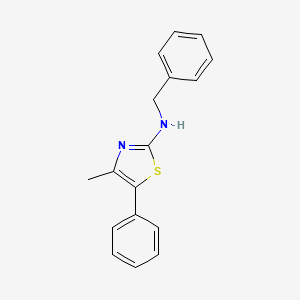
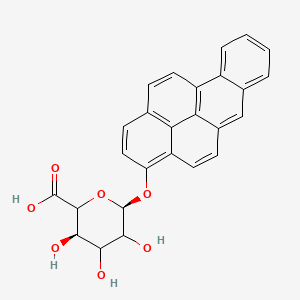
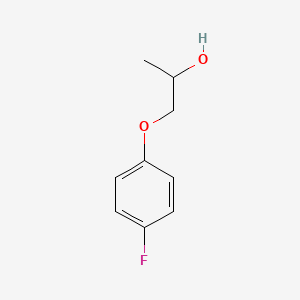
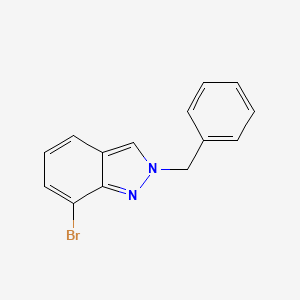
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
